molecular formula C9H5BrO2 B1280058 3-Bromo-1-benzofuran-2-carbaldehyde CAS No. 38281-52-6

3-Bromo-1-benzofuran-2-carbaldehyde

Cat. No.: B1280058
CAS No.: 38281-52-6
M. Wt: 225.04 g/mol
InChI Key: XJHLNJBEPAUFOD-UHFFFAOYSA-N
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Description

3-Bromo-1-benzofuran-2-carbaldehyde is an organic compound with the molecular formula C9H5BrO2 It is a derivative of benzofuran, a heterocyclic aromatic compound, and contains a bromine atom at the 3-position and an aldehyde group at the 2-position of the benzofuran ring

Scientific Research Applications

3-Bromo-1-benzofuran-2-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.

    Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It is employed in the synthesis of fluorescent probes and sensors for biological imaging and detection.

    Synthetic Chemistry: It is a versatile intermediate in the synthesis of complex organic molecules and natural products.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

3-Bromo-1-benzofuran-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that affect protein function and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the subsequent activation of caspases . Furthermore, this compound can modulate gene expression by affecting transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and catalysis . This compound can also act as a reactive electrophile, forming covalent adducts with nucleophilic sites on biomolecules such as proteins and DNA . These interactions can lead to alterations in protein structure and function, as well as DNA damage and mutagenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained activation of stress response pathways and chronic inhibition of metabolic enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as anti-tumor activity and protection against oxidative stress . At high doses, it can cause toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates and the formation of covalent adducts with cellular macromolecules . Threshold effects have been observed, where the compound’s toxicity increases sharply beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into reactive intermediates that can further react with cellular nucleophiles . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolite levels and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . The compound’s localization and accumulation can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through interactions with targeting signals and post-translational modifications . Its localization to these compartments can enhance its effects on cellular metabolism and stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-benzofuran-2-carbaldehyde typically involves the bromination of 1-benzofuran-2-carbaldehyde. One common method is the bromination of 1-benzofuran-2-carbaldehyde using bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is isolated by standard purification techniques such as recrystallization.

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The choice of brominating agent and reaction conditions may vary depending on the scale of production and the desired purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-benzofuran-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the bromine atom with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 3-Bromo-1-benzofuran-2-carboxylic acid.

    Reduction: 3-Bromo-1-benzofuran-2-methanol.

    Substitution: 3-Methoxy-1-benzofuran-2-carbaldehyde.

Comparison with Similar Compounds

Similar Compounds

    1-Benzofuran-2-carbaldehyde: Lacks the bromine atom at the 3-position.

    3-Methoxy-1-benzofuran-2-carbaldehyde: Contains a methoxy group instead of a bromine atom at the 3-position.

    3-Chloro-1-benzofuran-2-carbaldehyde: Contains a chlorine atom instead of a bromine atom at the 3-position.

Uniqueness

3-Bromo-1-benzofuran-2-carbaldehyde is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a valuable intermediate for the synthesis of diverse compounds. Additionally, the combination of the bromine atom and the aldehyde group provides a unique scaffold for the development of novel bioactive molecules and materials.

Properties

IUPAC Name

3-bromo-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHLNJBEPAUFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491564
Record name 3-Bromo-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38281-52-6
Record name 3-Bromo-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-benzofuran-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2,3-Dibromobenzofuran (1.37 g, 5.0 mmol) is dissolved in Et2O (20 ml) in a dry flask under nitrogen and cooled to −78° C. t-Butylithium (6.47 ml, 11.0 mmol) is added drop-wise, and the chilled solution is stirred 1 h. DMF (0.45 ml, 5.75 mmol) is dissolved in Et2O (5 ml) and also added dropwise, and the mixture is stirred at −78° C. for another 4 h. The reaction is warmed to rt, whereby oxalic acid dihydrate (1.26 g, 10.0 mmol) and water (5 ml) are added. The reaction continued stirring at rt for 2 days and is then diluted with water (25 ml) and EtOAc (35 ml). The layers are allowed to separate, and the aqueous is extracted with EtOAc (1×35 ml). The organics are combined, dried over Na2SO4, filtered, and concentrated to an orange oil that solidified upon standing. The crude material is chromatographed over 100 g slurry-packed silica, eluting with 20% EtOAc/hexane. The appropriate fractions are combined and concentrated to afford 628 mg (56%) of 3-bromo-1-benzofuran-2-carbaldehyde as a yellow crystalline solid. HRMS (FAB) calcd for C9H5BrO2+H: 224.9552, found 224.9555.
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Four

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